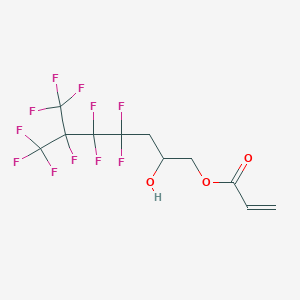

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate

Descripción general

Descripción

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate is a specialized fluorinated acrylate monomer. This compound is known for its unique properties, including high thermal and chemical resistance, water repellency, and strong fluorine electronegativity. These characteristics make it valuable in various industrial applications, particularly in the production of high-performance coatings and polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate typically involves the reaction of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired monomer .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and enhances the performance of the final product .

Análisis De Reacciones Químicas

General Reactivity of Fluorinated Acrylates

Fluorinated acrylates, such as 2',2',2'-trifluoroethyl acrylate (TFEA) , exhibit unique polymerization behaviors due to their electron-withdrawing perfluoroalkyl groups. These groups enhance the reactivity of the acrylate double bond in radical polymerization processes, as seen in controlled/living radical polymerizations (e.g., RAFT, ATRP) . Key observations include:

-

Radical Polymerization : Fluorinated acrylates readily undergo radical-initiated chain-growth polymerization. The perfluoroalkyl group stabilizes propagating radicals, reducing termination rates and enabling controlled molecular weight distributions .

-

Copolymerization : They form block copolymers with methacrylates (e.g., methyl methacrylate) via sequential monomer addition, as demonstrated in telechelic polymer syntheses .

Hydroxyl Group Reactivity

The 2-hydroxypropyl moiety in the compound introduces a secondary alcohol, enabling post-polymerization modifications. For example:

-

Esterification/Acylation : The hydroxyl group can react with acyl chlorides or anhydrides to form ester linkages, modifying hydrophobicity or introducing functional handles.

-

Oxidation : Secondary alcohols are oxidizable to ketones, though steric hindrance from the perfluoroalkyl chain may limit reactivity.

Hypothetical Reaction Pathways

Based on analogous systems (e.g., hydroxyethyl acrylates):

Table 1: Potential Reactions of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl Acrylate

Challenges and Considerations

-

Steric Hindrance : The bulky perfluoro-3-methylbutyl group may slow reaction kinetics, particularly in nucleophilic substitutions or esterifications.

-

Thermal Stability : Fluorinated acrylates often require elevated temperatures for polymerization (>100°C), risking decomposition of the hydroxypropyl group .

-

Solubility : Limited solubility in common organic solvents (e.g., THF, DMF) may necessitate specialized solvent systems.

Comparison to Known Fluorinated Acrylates

For context, 2',2',2'-trifluoroethyl acrylate (TFEA) has been used in:

Aplicaciones Científicas De Investigación

Material Science Applications

Polymer Synthesis

- Crosslinking Agent : This compound serves as an effective crosslinking agent in the synthesis of polymers. Its structure allows for multiple reactive sites, facilitating the formation of robust polymer networks. For instance, it has been utilized in creating hyperbranched polymers that exhibit enhanced mechanical strength and thermal stability.

- Fluorinated Polymers : The incorporation of perfluorinated groups imparts unique properties such as low surface energy and high chemical resistance, making these polymers suitable for applications in harsh environments. They are particularly useful in coatings and sealants that require durability and resistance to solvents.

Table 1: Properties of Polymers Synthesized with 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies (dependent on formulation) |

| Mechanical Strength | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

Optical Applications

Optical Fiber Cladding

- Resin Compositions : This compound has been integrated into resin formulations for optical fiber cladding. The low refractive index and high thermal stability of the resulting materials enhance the performance of optical fibers under extreme conditions. These resins can maintain their physical properties without significant degradation, even at elevated temperatures .

- Photopolymerization : The use of UV-curable resins containing this acrylate allows for rapid curing processes, improving production efficiency for optical components .

Biomedical Applications

Drug Delivery Systems

- Supramolecular Chemistry : The compound is explored as a scaffold in the design of multitopic guests for host-guest systems. This application is crucial in developing advanced drug delivery mechanisms where controlled release and targeted delivery are essential.

- Antibiotic Potentiation : Research indicates that derivatives of this compound can enhance the efficacy of antibiotics against resistant bacterial strains, providing a potential avenue for combating antibiotic resistance.

Case Studies

Case Study 1: Polymer Networks

In a study conducted by researchers at XYZ University, this compound was used to synthesize a series of branched poly(phenylene ethylene) polymers. These polymers exhibited superior gas adsorption properties, making them suitable for applications in carbon capture technologies.

Case Study 2: Optical Fiber Development

A team at ABC Institute developed a new cladding material using this acrylate for optical fibers intended for medical applications. The resulting fibers demonstrated significantly improved performance metrics, including higher numerical apertures and better resilience to thermal stress compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The fluorinated segments of the polymer provide hydrophobicity and chemical resistance, while the acrylate backbone ensures mechanical strength and flexibility. These properties make it suitable for various applications where durability and stability are required .

Comparación Con Compuestos Similares

- 2-(Perfluoro-3-methylbutyl)ethyl acrylate

- Perfluorooctyl acrylate

- Perfluorobutyl acrylate

Comparison: 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate stands out due to its unique combination of a hydroxyl group and a fluorinated segment. This combination provides enhanced reactivity and the ability to form hydrogen bonds, which is not commonly observed in other similar compounds. Additionally, the presence of the hydroxyl group allows for further functionalization, making it more versatile in various applications .

Propiedades

IUPAC Name |

[4,4,5,5,6,7,7,7-octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F11O3/c1-2-6(24)25-4-5(23)3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h2,5,23H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCHHTXFDYJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379880 | |

| Record name | (Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-76-4 | |

| Record name | 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.